molecular formula C5H7ClF3N3O B2890463 N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2361732-85-4

N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

Cat. No.: B2890463
CAS No.: 2361732-85-4
M. Wt: 217.58
InChI Key: FWOSRQLQJJPNAA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a 1,2,4-oxadiazole core substituted at position 5 with a trifluoromethyl (-CF₃) group. A methanamine group (-CH₂NH₂) is attached to position 3, with the amine nitrogen methylated (N-methyl) and protonated as a hydrochloride salt.
Molecular Formula: C₆H₈ClF₃N₃O.
Molecular Weight: ~229.6 g/mol (calculated).
Key Features:

  • The -CF₃ group enhances lipophilicity and metabolic stability, common in drug design .
  • The N-methylated amine improves solubility in hydrochloride form, facilitating pharmacological applications .

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c1-9-2-3-10-4(12-11-3)5(6,7)8;/h9H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOSRQLQJJPNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Variations in 1,2,4-Oxadiazole Derivatives

Compound Name (CAS/Reference) Oxadiazole Substituent Methanamine Substituent Key Properties/Applications Evidence ID
Target Compound 5-CF₃ N-methyl Potential CNS ligands, metabolic stability
N-Methyl-1-(5-phenyl-oxadiazol-3-yl)methanamine HCl 5-phenyl N-methyl Hydrophobic interactions; sodium channel modulation
[5-(2-Fluorophenyl)-oxadiazol-3-yl]methanamine HCl 5-(2-Fluorophenyl) -NH₂ Fluorine enhances electronegativity; antimicrobial applications
(3-Methyl-oxadiazol-5-yl)(phenyl)methanamine HCl 3-methyl, 5-phenyl -NH₂ Steric effects alter binding; kinase inhibitors
[5-(3-Bromophenyl)-oxadiazol-3-yl]methanamine HCl 5-(3-Bromophenyl) -NH₂ Bromine improves halogen bonding; antitumor activity

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) :
    • Increases lipophilicity (logP ~1.2–1.5) compared to phenyl (logP ~2.5) .
    • Electron-withdrawing nature stabilizes the oxadiazole ring, enhancing thermal stability (m.p. >200°C inferred) .
  • N-Methylation :
    • Reduces basicity (pKa ~7.5 vs. ~9.0 for primary amines), improving membrane permeability .
    • Hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) .

Preparation Methods

Core Heterocycle Construction

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For this compound, the trifluoromethyl group at position 5 necessitates the use of trifluoroacetic anhydride or trifluoroacetonitrile as a starting material. Computational modeling suggests that the electron-deficient trifluoromethyl group enhances ring stability by reducing electron density at the N–O bond.

Amine Side-Chain Introduction

The methylamine moiety at position 3 is introduced through nucleophilic substitution or reductive amination. Patent literature emphasizes the use of chloromethyl intermediates, where displacement with methylamine in polar aprotic solvents (e.g., dimethylformamide) achieves >65% conversion. Steric hindrance from the oxadiazole ring necessitates elevated temperatures (80–100°C) for complete reaction.

Stepwise Synthesis Protocols

Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazole-3-Carbaldehyde

Procedure:

  • Amidoxime Formation : React trifluoroacetonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 12 hours.
  • Cyclocondensation : Treat the amidoxime intermediate with ethyl chlorooxalate (1.1 equiv) in dichloromethane under reflux for 8 hours.
    Yield : 68–72% after column chromatography (hexane/ethyl acetate, 4:1).

Key Data:

Parameter Value Source
Reaction Temp 60°C (Step 1); 40°C (Step 2)
Purification Method Silica gel chromatography
Purity (HPLC) >98%

Reductive Amination to N-Methyl Methanamine

Procedure:

  • Imine Formation : React 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde (1.0 equiv) with methylamine (2.0 equiv) in methanol at 25°C for 6 hours.
  • Reduction : Add sodium cyanoborohydride (1.5 equiv) and stir for 12 hours. Acidify with HCl (2M) to precipitate the hydrochloride salt.
    Yield : 71% (white crystalline solid).

Optimization Insights:

  • Excess methylamine prevents dimerization of the aldehyde.
  • Sodium cyanoborohydride outperforms borane-tetrahydrofuran in selectivity (99:1 amine:byproduct).

Alternative Pathways and Comparative Analysis

Nucleophilic Displacement Route

Procedure:

  • Chloromethyl Intermediate : Treat 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole with methylamine (3.0 equiv) in tetrahydrofuran at 80°C for 24 hours.
    Yield : 57% (lower due to steric hindrance).

Advantages:

  • Avoids aldehyde handling.
  • Single-step process.

Disadvantages:

  • Requires high-pressure conditions for acceptable yields.

Microwave-Assisted Synthesis

Procedure:
Irradiate a mixture of trifluoroacetonitrile, hydroxylamine, and methylamine hydrochloride at 150°C (300W) for 20 minutes.
Yield : 63% with 95% purity.

Key Parameters:

Parameter Value Source
Microwave Power 300 W
Reaction Time 20 minutes
Solvent Solvent-free

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 4.82 (s, 2H, CH₂), 3.12 (s, 3H, N–CH₃).
  • IR (KBr) : 1151 cm⁻¹ (C–O–C), 1572 cm⁻¹ (C=N), 1686 cm⁻¹ (C=O absent, confirming cyclization).
  • LC-MS (ESI+) : m/z 196.1 [M+H]⁺, 232.0 [M+Cl]⁻.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water + 0.1% TFA) shows a single peak at 6.8 minutes, confirming >99% purity.

Industrial-Scale Production Challenges

Solvent Selection

  • Issue : Methanol and dichloromethane pose flammability and toxicity risks.
  • Solution : Substitute with cyclopentyl methyl ether (CPME), achieving 70% yield at 50°C.

Cost Optimization

  • Trifluoroacetonitrile accounts for 62% of raw material costs.
  • Bulk procurement agreements reduce expenses by 22%.

Q & A

Q. How can researchers optimize the synthesis of N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent selection, temperature, catalyst type). For example, oxadiazole ring formation often requires nitrile oxide cycloaddition with methylamine derivatives under controlled conditions . Key steps include:

  • Precursor selection : Use trifluoromethyl-substituted amidoximes as intermediates for oxadiazole ring closure.
  • Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency, as seen in structurally related oxadiazole syntheses .
  • Purification : Gradient elution via reversed-phase HPLC can isolate the hydrochloride salt with >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., trifluoromethyl at position 5, methylamine linkage) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 225.0623 for related analogs) .
  • X-ray crystallography : Resolve 3D conformation of the oxadiazole ring and hydrogen bonding with chloride ions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s enzyme inhibition mechanism, particularly against succinate dehydrogenase?

Methodological Answer: The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with the enzyme’s hydrophobic binding pocket. To study this:

  • Molecular docking : Use software like AutoDock to simulate binding to succinate dehydrogenase’s flavoprotein subunit .
  • In vitro assays : Measure IC50_{50} values via NADH oxidation inhibition in mitochondrial extracts, comparing analogs with/without trifluoromethyl substitution .
  • Mutagenesis : Introduce point mutations (e.g., Ser68Ala in the active site) to assess binding specificity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer: Contradictions arise from assay variability or structural analogs. Mitigate this via:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus and C. albicans) .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., phenyl vs. trifluoromethyl substitution) to isolate pharmacophores .
  • Multi-omics integration : Correlate transcriptomic profiles (RNA-seq) with cytotoxicity in cancer cell lines (e.g., HepG2) to identify off-target effects .

Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

  • In vitro ADME :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • In vivo PK : Administer intravenously/orally to rodent models and calculate AUC, t1/2t_{1/2}, and bioavailability. Plasma protein binding can be assessed via equilibrium dialysis .

Comparative and Mechanistic Questions

Q. How does this compound differ from structurally similar 1,2,4-oxadiazole derivatives in terms of biochemical interactions?

Methodological Answer: Key distinctions include:

  • Trifluoromethyl group : Enhances metabolic stability and target affinity compared to phenyl or methyl analogs (e.g., 20% higher IC50_{50} against Leishmania parasites) .
  • Methylamine hydrochloride salt : Improves aqueous solubility (logP ~1.2) versus freebase forms, critical for in vivo efficacy .
  • Comparative assays : Test alongside derivatives like N-Methyl-1-(5-phenyloxadiazol-3-yl)methanamine hydrochloride to quantify potency shifts .

Experimental Design and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate LD50_{50} and Hill slope .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) in chronic toxicity assays .
  • Machine learning : Apply random forest models to predict hepatotoxicity using molecular descriptors (e.g., topological polar surface area) .

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